Lucifer yellow Lucifer yellow Lucifer yellow dye is an organic lithium salt. It has a role as a fluorochrome. It contains a lucifer yellow anion. It is functionally related to a 4-amino-1,8-naphthalimide.
Brand Name: Vulcanchem
CAS No.: 77944-88-8
VCID: VC0533745
InChI: InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
SMILES: [Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]
Molecular Formula: C13H8Li2N4O9S2
Molecular Weight: 442.3 g/mol

Lucifer yellow

CAS No.: 77944-88-8

Cat. No.: VC0533745

Molecular Formula: C13H8Li2N4O9S2

Molecular Weight: 442.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lucifer yellow - 77944-88-8

Specification

CAS No. 77944-88-8
Molecular Formula C13H8Li2N4O9S2
Molecular Weight 442.3 g/mol
IUPAC Name dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Standard InChI InChI=1S/C13H10N4O9S2.2Li/c14-10-5-1-4(27(21,22)23)2-6-9(5)7(3-8(10)28(24,25)26)12(19)17(11(6)18)13(20)16-15;;/h1-3H,14-15H2,(H,16,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Standard InChI Key DLBFLQKQABVKGT-UHFFFAOYSA-L
SMILES [Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]
Canonical SMILES [Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)C(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-]
Appearance Solid powder

Introduction

Chemical Composition and Spectral Characteristics

Molecular Architecture and Solubility Profile

Lucifer Yellow CH (Chemical Abstracts Service registry number 67769-47-5) exists as a dilithium salt of 6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid . The lithium counterion confers exceptional aqueous solubility (up to 10% w/v), though ammonium and potassium variants are available for lithium-sensitive applications . The carbohydrazide moiety enables covalent crosslinking with cellular components during aldehyde fixation, creating permanent morphological records .

Photophysical Properties

The dye’s optical characteristics make it particularly suited for fluorescence microscopy:

PropertyValueMeasurement ConditionsSource
Absorption λ<sub>max</sub>279.75 nm (ε=24,200)Water, Cary 3 spectrophotometer
Emission λ<sub>max</sub>535 nmWater, Spex FluoroMax
Quantum Yield0.21Aqueous solution
Stokes Shift~110 nmNot specified

Biological Applications and Experimental Paradigms

Cell Membrane Dynamics Studies

Lucifer Yellow’s membrane-impermeant nature (molecular weight 442.3 g/mol) makes it ideal for probing endocytic pathways and intercellular communication . Researchers routinely employ microinjection or scrape-loading techniques to introduce the dye into specific cellular compartments, capitalizing on its resistance to lysosomal degradation for long-term vesicle tracking . In transwell monolayer models, the tracer’s confinement to apical compartments serves as a sensitive indicator of tight junction integrity, with leakage rates correlating with epithelial barrier dysfunction .

Neuroanatomical Mapping

The compound revolutionized neuronal circuit analysis through intracellular iontophoretic injection in fixed brain slices . Key advancements include:

  • Dendritic Arborization Mapping: Complete filling of dendritic spines and varicosities in perfusion-fixed cat visual cortex, enabling quantitative analysis of neuronal morphology .

  • Multi-modal Tracing: Compatibility with retrograde tracers like DiI allows simultaneous projection mapping and morphological characterization .

  • Electron Microscopy Integration: Photo-oxidation converts fluorescent signal into electron-dense diaminobenzidine reaction products, permitting ultrastructural analysis of labeled neurons .

This technique achieves Golgi-like staining fidelity while overcoming traditional methods’ limitations in selectivity and reproducibility .

Methodological Considerations and Limitations

Photochemical Artifacts

Recent studies reveal that blue-light excitation of Lucifer Yellow generates superoxide radicals (O<sub>2</sub><sup>-</sup>), which selectively modulate voltage-gated Na<sup>+</sup> channel kinetics in taste bud cells . This light-dependent effect:

  • Irreversibly slows Na<sup>+</sup> current inactivation (τ inactivation increases from 0.5 ms to >2 ms)

  • Shows no impact on Cl<sup>-</sup> or K<sup>+</sup> currents

  • Persists for ≥6 minutes post-illumination, necessitating dark adaptation periods before electrophysiological recordings .

Comparative Performance Against Alternative Fluorophores

While Lucifer Yellow outperforms fluorescein isothiocyanate (FITC) in aqueous solubility and Stokes shift, it faces limitations:

ParameterLucifer YellowFITC
Water Solubility100 mg/mL10 mg/mL
Quantum Yield0.210.93
PhotostabilityModeratePoor
Protein ConjugationReduces fluorescenceMaintains activity

These characteristics dictate context-specific usage—Lucifer Yellow excels in bulk cytoplasmic labeling, while FITC derivatives remain preferable for antibody-based detection .

Emerging Applications and Future Directions

Super-Resolution Microscopy Adaptations

The dye’s photoactivation potential is being harnessed for stochastic optical reconstruction microscopy (STORM). Preliminary data show blinking characteristics compatible with 20 nm lateral resolution, though quantum yield improvements are needed to rival newer synthetic fluorophores .

Transgenic Model Validation

Researchers increasingly use Lucifer Yellow as an anatomical ground truth for validating GFP reporter lines. A 2024 study demonstrated 92% concordance between LY-filled dendrites and Thy1-GFP mouse labeling in barrel cortex Layer V pyramidal neurons .

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